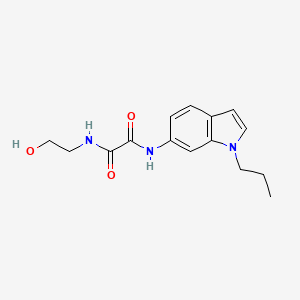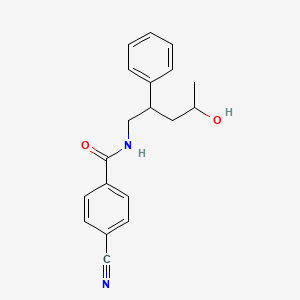
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide, also known as GW806742X, is a selective and potent agonist of the G-protein coupled receptor GPR119. This receptor is primarily expressed in pancreatic beta-cells and intestinal L-cells, and its activation leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively. GW806742X has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Mechanism of Action
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide acts as an agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta-cells and intestinal L-cells. Activation of this receptor leads to the release of insulin and GLP-1, respectively, which play important roles in glucose homeostasis and satiety. This compound has been shown to be highly selective for the GPR119 receptor and does not significantly activate other related receptors.
Biochemical and Physiological Effects
This compound has been shown to increase glucose-stimulated insulin secretion and enhance GLP-1 secretion, leading to improved glucose homeostasis and weight loss. In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide is a highly selective and potent agonist of the GPR119 receptor, making it a valuable tool for studying the role of this receptor in glucose homeostasis and satiety. However, its limited solubility in water and potential for degradation may pose challenges in certain lab experiments.
Future Directions
There are several potential future directions for research on N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide. One area of interest is the development of more potent and selective GPR119 agonists for therapeutic applications in the treatment of type 2 diabetes and obesity. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of inflammatory bowel disease. Finally, the development of novel delivery methods for this compound may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide can be synthesized through a multi-step process involving the reaction of 1-propylindole-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-hydroxyethyl)oxamide. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In preclinical studies, this compound has been shown to increase glucose-stimulated insulin secretion and enhance GLP-1 secretion, leading to improved glucose homeostasis and weight loss. In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-7-18-8-5-11-3-4-12(10-13(11)18)17-15(21)14(20)16-6-9-19/h3-5,8,10,19H,2,6-7,9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRBRGBJISBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)
![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)
![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)

![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)
![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)